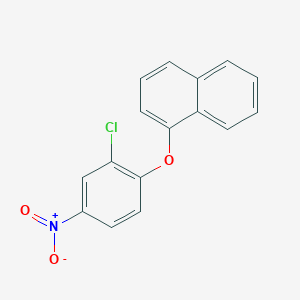![molecular formula C8H8N2O3 B8781624 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one CAS No. 17281-33-3](/img/structure/B8781624.png)
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is a heterocyclic compound with a unique structure that includes two isoxazole rings. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5(2H)-isoxazolone with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are designed to be scalable and cost-effective, often utilizing automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5(2H)-isoxazolone: A precursor in the synthesis of the target compound.
4-Methyl-5(4H)-isoxazolone: Another isoxazole derivative with similar properties.
Uniqueness
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is unique due to its dual isoxazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
17281-33-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-methyl-4-(3-methyl-1,2-oxazol-5-yl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H8N2O3/c1-4-3-6(12-9-4)7-5(2)10-13-8(7)11/h3,10H,1-2H3 |
InChI Key |
XVQDGVDNOXDOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=C(NOC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


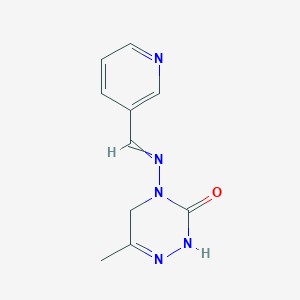
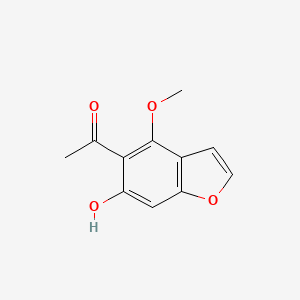
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)
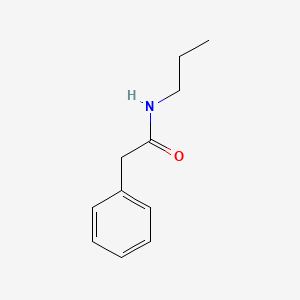
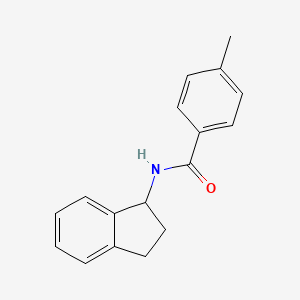
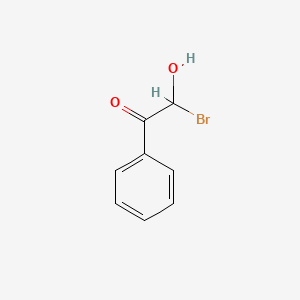


![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
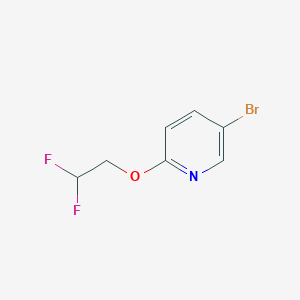

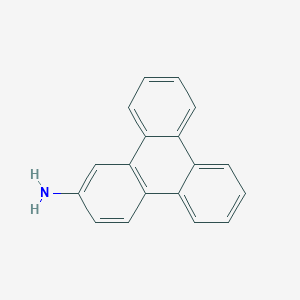
![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)
